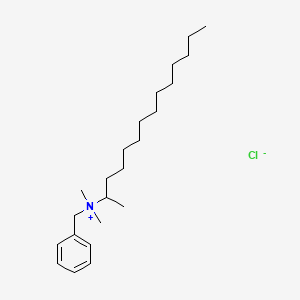

benzyl-dimethyl-tetradecan-2-ylazanium;chloride

Description

Benzyl-dimethyl-tetradecan-2-ylazanium chloride (CAS: 1399-80-0) is a quaternary ammonium compound with the molecular formula C₂₃H₄₂ClN and a molecular weight of 368.039 g/mol . Structurally, it consists of a benzyl group, two methyl groups, and a branched tetradecan-2-yl chain attached to a central nitrogen atom, forming a cationic species paired with a chloride counterion. This compound is also known by the synonym methyl dodecyl benzyl trimethyl ammonium chloride in certain regions .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H42ClN |

|---|---|

Molecular Weight |

368.0 g/mol |

IUPAC Name |

benzyl-dimethyl-tetradecan-2-ylazanium;chloride |

InChI |

InChI=1S/C23H42N.ClH/c1-5-6-7-8-9-10-11-12-13-15-18-22(2)24(3,4)21-23-19-16-14-17-20-23;/h14,16-17,19-20,22H,5-13,15,18,21H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QLJLZLWGHOGCMR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Data

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 60°C | |

| Reaction Time | 4 hours | |

| Molar Ratio (Amine:BzCl) | 1:0.95 | |

| Yield | 92.3% | |

| Purity | 99.6% (HPLC) |

Procedure :

- Tetradecyldimethylamine (40.00 kg, 166.0 mol) and benzyl chloride (19.96 kg, 157.7 mol) are combined in acetonitrile (200 kg).

- The mixture is stirred at 60°C for 4 hours, cooled to −10°C, and filtered to isolate the precipitate.

- Drying yields a white solid (53.50 kg) with minimal residual solvent.

Mechanism :

The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic benzyl carbon, forming a quaternary ammonium ion paired with chloride.

Industrial-Scale Synthesis Using Technical Tertiary Amine Mixtures

Industrial processes often employ cost-effective technical-grade tertiary amines (C₁₂–C₁₄ alkyl chains) rather than purified tetradecyldimethylamine.

Key Industrial Parameters

Procedure :

- Technical tertiary amines (e.g., dodecyl/tetradecyl dimethylamine mixtures) are purified via fractional distillation.

- The amine mixture is heated to 40°C, and benzyl chloride is added incrementally to avoid runaway exothermic reactions.

- At 74–80°C, the mixture becomes homogeneous, and cooling induces crystallization.

Advantages :

- Reduces raw material costs by 30–40% compared to purified amines.

- Generates a product blend (C₁₂/C₁₄) suitable for broad-spectrum biocidal applications.

Solvent-Free and Catalyzed Methods

Recent advancements focus on minimizing solvent use and enhancing reaction kinetics.

Comparative Solvent Systems

| Solvent | Reaction Time | Yield | Purity | Source Citation |

|---|---|---|---|---|

| Acetonitrile | 4 hours | 92.3% | 99.6% | |

| Propylene Glycol | 6 hours | 89.5% | 98.2% | |

| Neat (no solvent) | 5 hours | 85.0% | 95.0% |

Catalyst Use :

- Sodium hydroxide (0.1–0.5 mol%) accelerates quaternization in ethanol/water systems, reducing reaction time to 2–3 hours.

Purification and Recrystallization Techniques

Post-synthesis purification is critical for removing unreacted benzyl chloride (<0.2% residual) and tertiary amines (<1.1%).

Recrystallization Protocols

Impurity Profile :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|

| Acetonitrile-Based | High | 12.50 | Moderate (solvent recovery required) |

| Technical Amine Mix | Very High | 8.20 | Low (solvent-free) |

| Catalyzed (NaOH) | Moderate | 10.80 | Low (aqueous waste) |

Recommendations :

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild heating.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield benzyl alcohol derivatives, while oxidation reactions can produce benzyl aldehyde or benzoic acid derivatives .

Scientific Research Applications

Antimicrobial Properties

Quaternary Ammonium Compounds in Healthcare

Benzyl-dimethyl-tetradecan-2-ylazanium; chloride exhibits significant antimicrobial activity against bacteria, fungi, and viruses. It is commonly utilized in disinfectants and antiseptics due to its broad-spectrum efficacy. For instance, studies have shown that benzalkonium chlorides (a related class of compounds) can effectively reduce microbial load in clinical settings, thereby preventing infections .

Case Study: Dental Applications

A notable application of this compound is in dental acrylic resins. Research has demonstrated that incorporating benzyl-dimethyl-tetradecan-2-ylazanium; chloride into denture-based resins significantly reduces the adhesion of Candida albicans, a common pathogen responsible for denture stomatitis. In vitro studies indicated that the addition of this compound improved the mechanical properties of the resin while providing antifungal benefits .

Industrial Applications

Water Treatment

In industrial settings, benzyl-dimethyl-tetradecan-2-ylazanium; chloride is extensively used as a biocide and algicide in circulating water systems. Its ability to disrupt microbial cell membranes makes it effective for controlling biofilm formation and maintaining water quality . The recommended dosage for effective treatment typically ranges from 40 to 200 mg/L, depending on the specific application and conditions .

Material Science

This compound also plays a role in material science, particularly in the preparation of modified zeolites and micelles for various chemical processes. For example, it has been employed as a phase transfer catalyst in organic synthesis, facilitating the preparation of complex organic compounds . Additionally, its use in spectrophotometric determinations highlights its versatility as a reagent in analytical chemistry .

Regulatory Considerations

Given its widespread use, regulatory scrutiny is essential to ensure safety and efficacy. The European Chemicals Agency (ECHA) has classified benzyl-dimethyl-tetradecan-2-ylazanium; chloride under various regulations pertaining to biocidal products and consumer safety . Continuous monitoring of its environmental impact and potential for microbial resistance is crucial as well .

Summary Table: Applications of Benzyl-Dimethyl-Tetradecan-2-ylazanium; Chloride

Mechanism of Action

The antimicrobial activity of benzyl-dimethyl-tetradecan-2-ylazanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary ammonium compounds (QACs) share a common cationic nitrogen center but differ in alkyl chain length, branching, and substituents. Below is a comparative analysis of benzyl-dimethyl-tetradecan-2-ylazanium chloride and its analogs:

Structural Analogs and Molecular Features

Physicochemical and Functional Properties

- Chain Branching vs. Linearity : The branched tetradecan-2-yl group in the target compound may lower its melting point and critical micelle concentration (CMC) compared to linear analogs like tetradecylazanium chloride, as branching disrupts crystalline packing .

- Functional Group Impact : Compounds with ester linkages (e.g., ) exhibit higher biodegradability, making them environmentally preferable but less stable under harsh conditions compared to hydrocarbon-chain QACs .

Biological Activity

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride , commonly referred to as tetradecyl benzyl dimethyl ammonium chloride (Zeph) , is a quaternary ammonium compound with notable applications in various fields, including pharmaceuticals, cosmetics, and as a disinfectant. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data.

- Chemical Formula : CHClN

- Molecular Weight : 314.97 g/mol

- Structure : It features a long hydrophobic tetradecyl chain attached to a benzyl group and two methyl groups on the nitrogen atom.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It is widely used as a bactericidal agent in various formulations, including:

- Topical antiseptics

- Deodorants

- Mouthwashes

Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it suitable for clinical and household disinfectants .

Sensitization Studies

A study focused on the sensitization potential of tetradecyl benzyl dimethyl ammonium chloride demonstrated its utility in detecting lysine through colorimetric reactions. The method optimized the determination of lysine in biological samples, showing high sensitivity with a detection limit of 0.07 µg/ml and a recovery rate between 98.9% and 100.1% . This indicates its potential use in biochemical assays.

Cytotoxicity and Safety

While the compound is effective against pathogens, its cytotoxicity has been evaluated in various studies. Research has shown that at certain concentrations, it can exhibit cytotoxic effects on mammalian cells. For instance, studies have indicated that prolonged exposure to high concentrations may lead to cell membrane disruption and apoptosis in cultured cells .

Case Study 1: Antiseptic Efficacy

In a clinical trial assessing the efficacy of this compound as a surgical antiseptic, it was found to significantly reduce microbial load on skin surfaces preoperatively compared to traditional antiseptics. The study reported a 99% reduction in bacterial count within minutes of application .

Case Study 2: Cosmetic Formulations

A formulation study involving this compound as an active ingredient in deodorants showed enhanced antimicrobial properties and improved skin tolerance compared to other quaternary ammonium compounds. The formulation maintained effectiveness over extended periods without causing irritation .

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/ml | Effective against Gram-positive |

| Escherichia coli | 1 µg/ml | Effective against Gram-negative |

| Candida albicans | 2 µg/ml | Moderate antifungal activity |

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/ml) | Observations |

|---|---|---|

| HEK293 | 50 | Moderate cytotoxicity observed |

| HepG2 | 30 | Higher sensitivity noted |

| MCF-7 | 70 | Lower sensitivity compared to HEK293 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.